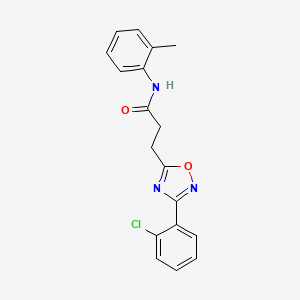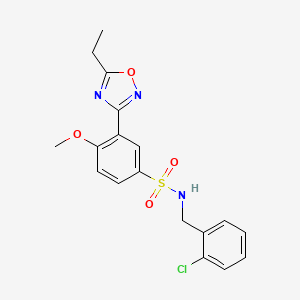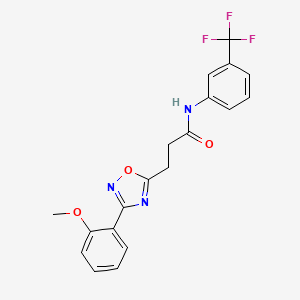![molecular formula C18H16BrN3O5 B7713164 ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate](/img/structure/B7713164.png)
ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 295.75 g/mol. This compound is also known as ethyl (3-chloro-4-methoxyphenyl)carbamate formate or ethyl (3-chloro-4-methoxyphenyl)carbamoylformate.
Mécanisme D'action
The exact mechanism of action of ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate is not fully understood. However, it is believed to act by inhibiting certain enzymes or receptors in the body. It has been shown to have inhibitory effects on the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and Physiological Effects:
Ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have anticancer activity and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate in lab experiments include its high purity, stability, and ease of synthesis. It is also a versatile compound that can be used as a building block for the synthesis of various biologically active molecules. However, its limitations include its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research on ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate. One of the areas of interest is its potential use as an anti-cancer agent. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy. Another area of interest is its potential use as a building block for the synthesis of novel biologically active molecules. The development of new synthetic methodologies and the exploration of new reaction pathways are also areas of future research.
Méthodes De Synthèse
Ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate can be synthesized by the reaction of ethyl chloroformate with 3-chloro-4-methoxyaniline in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and the product is obtained in high yield after purification.
Applications De Recherche Scientifique
Ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. It is a versatile compound that can be used as a building block for the synthesis of various biologically active molecules such as antitumor agents, anti-inflammatory agents, and anti-viral agents.
Propriétés
IUPAC Name |
N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O5/c1-10-3-4-14(25-2)13(5-10)21-17(23)18(24)22-20-8-11-6-15-16(7-12(11)19)27-9-26-15/h3-8H,9H2,1-2H3,(H,21,23)(H,22,24)/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHXXNPCYOMXNE-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NN=CC2=CC3=C(C=C2Br)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)N/N=C/C2=CC3=C(C=C2Br)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-(2-methoxy-5-methylphenyl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

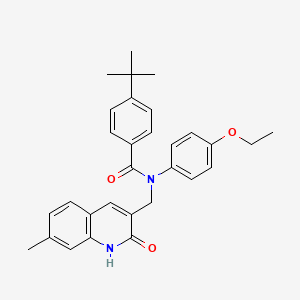

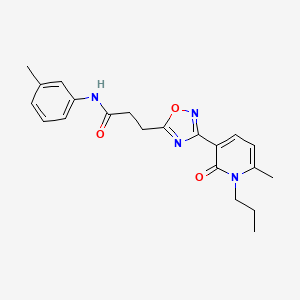

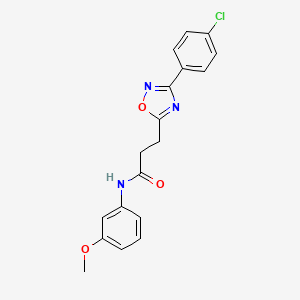

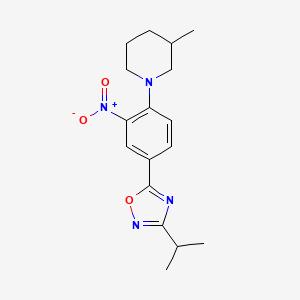
![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713133.png)
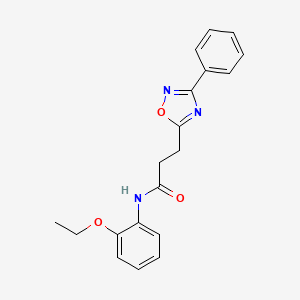
![4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713147.png)

